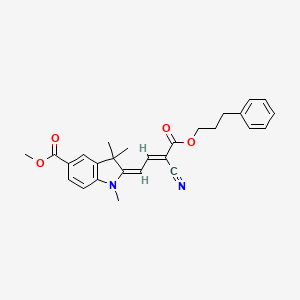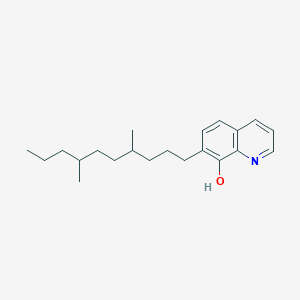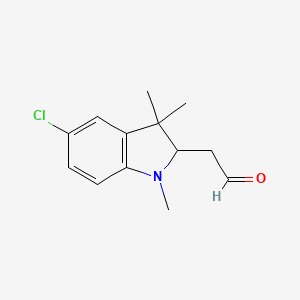
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde is a chemical compound with the molecular formula C12H15ClNO. It is an indoline derivative, characterized by the presence of a chloro group at the 5-position and an acetaldehyde group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde typically involves the reaction of 5-chloro-2-indoline with acetaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the product. The use of advanced purification techniques, such as chromatography, is also common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 1,3,3-Trimethyl-5-chloro-2-indolinecarboxylic acid.
Reduction: 1,3,3-Trimethyl-5-chloro-2-indolineethanol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde can be compared with other indoline derivatives, such as:
1,3,3-Trimethyl-2-indolineacetaldehyde: Lacks the chloro group at the 5-position, which may affect its reactivity and biological activity.
5-Chloro-2-indolineacetaldehyde: Lacks the methyl groups at the 1 and 3 positions, which may influence its steric properties and interactions with molecular targets.
1,3,3-Trimethyl-5-bromo-2-indolineacetaldehyde: Contains a bromo group instead of a chloro group, which may alter its chemical reactivity and biological properties.
These comparisons highlight the unique structural features of this compound and their potential impact on its chemical and biological properties.
Propriétés
Numéro CAS |
59737-29-0 |
|---|---|
Formule moléculaire |
C13H16ClNO |
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
2-(5-chloro-1,3,3-trimethyl-2H-indol-2-yl)acetaldehyde |
InChI |
InChI=1S/C13H16ClNO/c1-13(2)10-8-9(14)4-5-11(10)15(3)12(13)6-7-16/h4-5,7-8,12H,6H2,1-3H3 |
Clé InChI |
MZAJTIWGVJOVDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C2=C1C=C(C=C2)Cl)C)CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



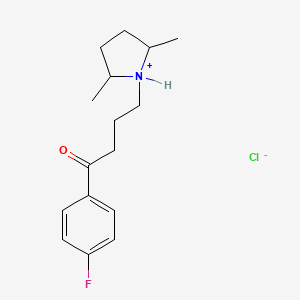

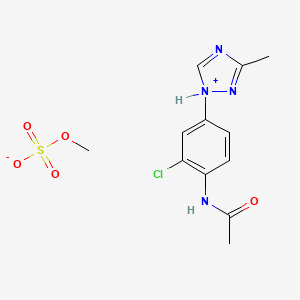
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
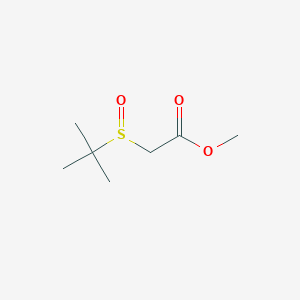
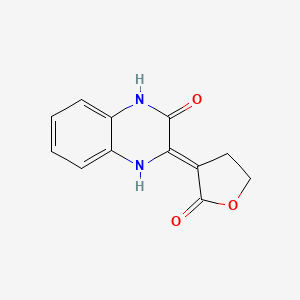
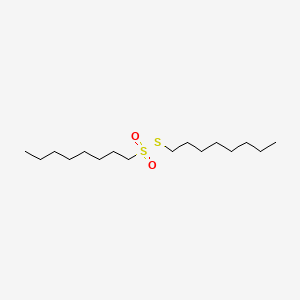

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
